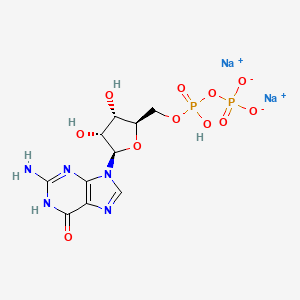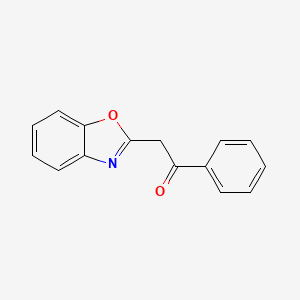
sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is a complex organic compound. It is a nucleotide derivative, which plays a crucial role in various biochemical processes. This compound is known for its involvement in energy transfer and storage within cells, making it essential for numerous biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the formation of the ribose sugar moiety. The final step involves the phosphorylation of the ribose sugar to form the diphosphate group. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation is a common approach, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are often used in biochemical assays.
Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of modified nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs, which are used in research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is essential for studying cellular processes, such as DNA replication and repair.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic kits.
Wirkmechanismus
The compound exerts its effects by participating in energy transfer and storage within cells. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular function. The molecular targets include enzymes like kinases and polymerases, which are involved in phosphorylation and nucleic acid synthesis, respectively.
Vergleich Mit ähnlichen Verbindungen
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is unique due to its specific structure and function. Similar compounds include other nucleotide derivatives like adenosine triphosphate and guanosine diphosphate. the presence of the specific purine base and the diphosphate group distinguishes it from other nucleotides, making it particularly important in certain biochemical pathways.
Eigenschaften
Molekularformel |
C10H13N5Na2O11P2 |
|---|---|
Molekulargewicht |
487.16 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















